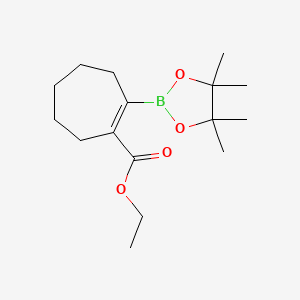

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1-cycloheptene-1-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

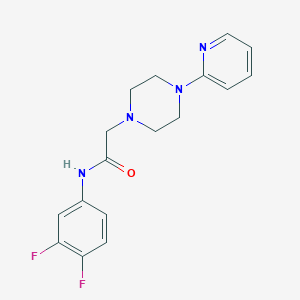

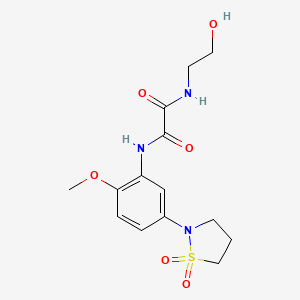

The compound contains a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis .

Molecular Structure Analysis

The molecular structure of the compound would include a seven-membered cycloheptene ring, a carboxylic acid ethyl ester group, and a 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 65-67 °C and a density of 0.887 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Asymmetric Aldol Reactions

Compounds similar to the one mentioned are utilized in asymmetric aldol reactions to synthesize optically active compounds. For instance, the use of chiral precursors derived from borolane facilitates the condensation with aldehydes, yielding optically active hydroxy-alkanones. This is crucial for producing compounds with specific optical activities, which have applications ranging from pharmaceutical synthesis to materials science (Boldrini et al., 1987).

Esterification Techniques

In the realm of synthetic organic chemistry, methods for the esterification of carboxylic acids using chlorosilanes have been developed. This technique allows for the preparation of various carboxylic esters under mild conditions, indicating that compounds with similar functionalities can be efficiently synthesized and manipulated for further chemical transformations (Nakao et al., 1981).

Hydrolysis and Decarboxylation Reactions

Research into the hydrolysis and subsequent decarboxylation of cyclobutanecarboxylates reveals pathways to generate cyclobutanecarbonitriles and other related compounds. These studies highlight the chemical reactivity and transformation possibilities of cyclobutane derivatives, suggesting a broad range of synthetic applications for compounds with cycloheptene and borolane moieties (Ooms et al., 1977).

Electropolymerization for Conducting Films

The synthesis and electropolymerization of esters derived from thiophene groups demonstrate the potential for creating highly cross-linked, insoluble polymers. Such polymers have applications in creating hard, conducting films, which can be used in various electronic and material science applications (Dass et al., 2006).

Synthesis of Functionalized Cycloalkenes

Another application includes the synthesis of functionalized cycloalkene skeletons, such as the diastereoselective synthesis of cyclohexene derivatives. These skeletons serve as key intermediates for further chemical synthesis, particularly in the pharmaceutical industry, where they can be transformed into active pharmaceutical ingredients (Cong & Yao, 2006).

Eigenschaften

IUPAC Name |

ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO4/c1-6-19-14(18)12-10-8-7-9-11-13(12)17-20-15(2,3)16(4,5)21-17/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCUYIVOCMHSRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCCC2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1-cycloheptene-1-carboxylic acid ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2954767.png)

![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)

![3,5,7-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2954776.png)

![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2954780.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2954786.png)